4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline
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Overview
Description
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline are currently unknown. The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials
Mode of Action
The mode of action of This compound The compound may interact with its targets through a process known as trifluoromethylation, which involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The specifics of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by This compound Compounds with a trifluoromethyl group have been found to play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes . The downstream effects of these pathways are still under investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoromethyl iodide, thiol compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Sulfides, thiols
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinoline: Lacks the trifluoromethyl and sulfanyl groups, resulting in lower biological activity.
2-{[3-(Trifluoromethyl)phenyl]sulfanyl}quinoline: Similar structure but without the methyl group at the 4-position, which may affect its chemical properties and biological activity.
4-Methyl-2-phenylquinoline: Lacks the trifluoromethyl group, resulting in different chemical stability and biological activity.
Uniqueness
4-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}quinoline is unique due to the presence of both the trifluoromethyl and sulfanyl groups, which enhance its chemical stability, lipophilicity, and biological activity. These features make it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
4-methyl-2-[3-(trifluoromethyl)phenyl]sulfanylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NS/c1-11-9-16(21-15-8-3-2-7-14(11)15)22-13-6-4-5-12(10-13)17(18,19)20/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIIWQVHKDHTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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